molecular formula C10H8N4O3 B14347876 4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione CAS No. 96436-90-7

4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione

Cat. No.: B14347876
CAS No.: 96436-90-7
M. Wt: 232.20 g/mol
InChI Key: HHKJCMNHTOJQLS-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione is a complex organic compound that features an imidazo[4,5-b]pyridine coreThe imidazo[4,5-b]pyridine moiety is known for its biological activity and is a common scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione typically involves the construction of the imidazo[4,5-b]pyridine ring system. One common method is the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c]pyridine: Another imidazole derivative with similar biological activities.

    Pyrido[2,3-d]pyrimidine: A structurally related compound with applications in medicinal chemistry.

    Thiazolo[4,5-b]pyridine: Known for its antimicrobial properties.

Uniqueness

4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione is unique due to its specific substitution pattern and the presence of the oxolane-2,3-dione moiety, which can confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

96436-90-7

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

3-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-hydroxy-2H-furan-5-one

InChI

InChI=1S/C10H8N4O3/c11-6-2-1-5-9(13-6)14-8(12-5)4-3-17-10(16)7(4)15/h1-2,15H,3H2,(H3,11,12,13,14)

InChI Key

HHKJCMNHTOJQLS-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)O)C2=NC3=C(N2)C=CC(=N3)N

Origin of Product

United States

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